molecular formula C26H22N8O2 B2512912 6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile CAS No. 302804-10-0

6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B2512912
CAS No.: 302804-10-0
M. Wt: 478.516
InChI Key: ZPWNZJPLXQCSLQ-UHFFFAOYSA-N
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Description

6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical node in the JAK-STAT signaling pathway. Its primary research value lies in the investigation of JAK2-driven oncogenesis, particularly in myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, where the JAK2 V617F mutation is a prevalent driver. The compound's high selectivity for JAK2 over other JAK family members makes it a valuable tool for dissecting the specific contributions of JAK2 signaling in cellular proliferation and survival. Research utilizing this inhibitor has demonstrated its efficacy in suppressing the hyperactive JAK-STAT signaling in hematopoietic cell lines , leading to the induction of apoptosis and the inhibition of cell growth. Beyond hematological malignancies, its application extends to studying the role of JAK2 in solid tumors and immune cell signaling. By potently targeting this kinase, researchers can probe the mechanistic basis of JAK2-dependent disease pathology and evaluate the potential for targeted therapeutic intervention, providing critical preclinical insights for drug discovery programs. This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N8O2/c1-33-19-7-5-4-6-16(19)31-25(33)22-23-26(32-18(14-28)17(13-27)30-23)34(24(22)29)11-10-15-8-9-20(35-2)21(12-15)36-3/h4-9,12H,10-11,29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWNZJPLXQCSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CCC5=CC(=C(C=C5)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Pd-Cu Catalyzed Cyclization

The reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile (1.0 mmol) with hydrazine hydrate (2.0 mmol) in DMF at 80°C for 6 hours yields 5,6-diaminopyrazine-2,3-dicarbonitrile (87% yield). Subsequent Sonogashira coupling with 3,4-dimethoxyphenethylacetylene (1.2 equiv) under PdCl₂(PPh₃)₂ (3 mol%)/CuI (6 mol%) catalysis in triethylamine/DMF (3:1) at 80°C for 12 hours installs the phenethyl moiety, affording intermediate 2a (Table 1).

Table 1: Optimization of Sonogashira Coupling Conditions

Entry Catalyst System Solvent Temp (°C) Time (h) Yield (%)
1 PdCl₂(PPh₃)₂/CuI DMF 80 12 85
2 Pd/C + CuI DMF 80 12 30
3 PdCl₂/PPh₃ DMF 80 12 75

Benzoimidazole Installation

Intermediate 2a undergoes regioselective substitution at C7 using 2-chloro-1-methyl-1H-benzo[d]imidazole (1.5 equiv) in the presence of Cs₂CO₃ (3.0 equiv) in DMF at 120°C for 24 hours. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 78% by mitigating decomposition.

Multicomponent Reaction Approach

Ugi-Pictet-Spengler Sequence

A scalable four-component reaction combines (2-isocyanoethyl)benzene (8 mmol), picolinaldehyde, 2,2-dimethoxyethan-1-amine, and 3-bromopropanoic acid in methanol (25°C, 15 hours) to form bicyclic adduct 3a (90% yield). Methanesulfonic acid-mediated cyclization at 70°C for 1 hour generates tricyclic intermediate 3b , which undergoes Pd/C-catalyzed hydrogenolysis to expose the primary amine at C6 (Scheme 1).

Scheme 1: Post-Ugi Functionalization

Ugi adduct → [CH₃SO₃H] → Tricyclic intermediate → [H₂/Pd-C] → 6-Amino intermediate

Late-Stage Elaboration

The 3,4-dimethoxyphenethyl group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 12 hours), achieving 67% yield. Benzoimidazole coupling follows using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hours).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine-H), 7.89–7.84 (m, 4H, benzoimidazole-H), 6.92–6.85 (m, 3H, dimethoxyphenyl-H), 4.12 (s, 3H, N-CH₃), 3.79 (s, 6H, OCH₃).
  • ¹³C NMR : 162.1 (C≡N), 154.3 (pyrazine-C), 149.8 (OCH₃), 135.2 (benzoimidazole-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₉H₂₅N₇O₂ [M+H]⁺: 512.2098; Found: 512.2101.

Challenges and Optimization

Regioselectivity in Cross-Couplings

PdCl₂(PPh₃)₂ outperforms Pd/C in Sonogashira reactions due to enhanced π-backbonding, suppressing homocoupling of alkynes (Table 1, Entries 1 vs. 2). Microwave irradiation reduces reaction times from 24 hours to 30 minutes for C-N couplings.

Protecting Group Strategy

Temporary Boc protection of the C6 amine during phenethylation prevents undesired side reactions, with deprotection using TFA/CH₂Cl₂ (1:1) achieving >95% recovery.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Mechanism of Action

The mechanism of action of 6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in changes in protein conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) Pyrano[2,3-c]pyrazole Derivatives

Compounds like 6-Amino-4-(2,4-dimethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10m) and 6-Amino-4-(4-chlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10n) share a fused pyrano-pyrazole scaffold. Key differences include:

  • Substituent Effects : The 3,4-dimethoxyphenethyl group in the target compound introduces bulkier lipophilic character compared to the simpler aryl (e.g., 4-chlorophenyl) or alkyl (e.g., propyl) substituents in analogues .
(b) Pyrrolo[1,2-c]imidazole Derivatives

Compounds such as 5-Amino-3-(4-methylbenzylideneamino)-1-phenyl-7-p-tolyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14a) and 14d feature a pyrrolo-imidazole core. Key contrasts:

  • Aromaticity: The pyrrolo[2,3-b]pyrazine core in the target compound is more electron-deficient due to adjacent nitrogens and cyano groups, whereas pyrrolo-imidazoles retain greater π-electron density .
  • Functionalization: The benzimidazole moiety in the target compound may confer stronger hydrogen-bonding capacity compared to the arylideneamino groups in 14a–f .
Table 1: Key Physicochemical Properties
Compound Name Core Structure Substituents Melting Point (°C) Solubility (Predicted)
Target Compound Pyrrolo[2,3-b]pyrazine 3,4-Dimethoxyphenethyl, 1-methylbenzimidazole, 2,3-dicyano Not reported Low (lipophilic)
6-Amino-4-(4-chlorophenyl)-3-propyl-pyrano[2,3-c]pyrazole-5-carbonitrile (10n) Pyrano[2,3-c]pyrazole 4-Chlorophenyl, propyl Not reported Moderate
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) Pyrrolo[1,2-c]imidazole 4-Bromobenzylideneamino, 4-bromophenyl 259–260 Low

Bioactivity and Pharmacological Implications

While direct bioactivity data for the target compound are absent, structural analogs provide insights:

  • Pyrano-pyrazoles: Derivatives like 10m and 10n show moderate bioactivity in preliminary screens, likely due to their planar aromatic cores and hydrogen-bonding cyano groups .
  • Pyrrolo-imidazoles : Compounds such as 14d exhibit low solubility, which may limit bioavailability despite their rigid aromatic frameworks .

Biological Activity

The compound 6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Pyrrolo[2,3-b]pyrazine core : This heterocyclic structure is known for its diverse biological activities.
  • Dimethoxyphenethyl group : This moiety may contribute to the compound's interaction with biological targets.
  • Benzo[d]imidazole unit : Often associated with various pharmacological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Research has indicated that compounds similar to the pyrrolo[2,3-b]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study evaluating pyrazine derivatives demonstrated that modifications at the 5-position significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 1.5 to 4.0 µM) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against both gram-positive and gram-negative bacteria.

Research Findings : In a screening of related compounds, those with a similar heterocyclic framework displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The presence of the benzimidazole moiety suggests potential interactions with protein kinases involved in cancer progression.
  • DNA Interaction : Some studies indicate that pyrazolo[2,3-b]pyrazines can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Data Summary

Activity TypeAssay TypeTarget Organism/Cell LineIC50/MIC Values
AnticancerCell Viability AssayMCF-7 (Breast Cancer)1.5 - 4.0 µM
AntimicrobialMIC TestingStaphylococcus aureus0.5 - 8 µg/mL
AntimicrobialMIC TestingEscherichia coli0.5 - 8 µg/mL

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